molecular formula C27H24N2O7 B11947342 Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate CAS No. 853330-57-1

Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate

Cat. No.: B11947342
CAS No.: 853330-57-1
M. Wt: 488.5 g/mol
InChI Key: MACWYBPPQDYBHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate typically involves multicomponent reactions. One common method is the [3+2] cycloaddition reaction, where a dihydroisoquinoline ester reacts with maleic anhydride or an acrylate under photochemical conditions . The reaction is catalyzed by tungsten and tolerates a range of functional groups, making it versatile for various synthetic applications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-(3-nitrobenzoyl)pyrrolo(2,1-A)isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a carboxylic acid.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted esters or amides.

Properties

CAS No.

853330-57-1

Molecular Formula

C27H24N2O7

Molecular Weight

488.5 g/mol

IUPAC Name

dipropan-2-yl 3-(3-nitrobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C27H24N2O7/c1-15(2)35-26(31)21-22(27(32)36-16(3)4)24(25(30)18-9-7-10-19(14-18)29(33)34)28-13-12-17-8-5-6-11-20(17)23(21)28/h5-16H,1-4H3

InChI Key

MACWYBPPQDYBHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1C(=O)OC(C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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